ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-ethylanilino)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes aromatic rings, an ethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-ethylanilino)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the thiophene ring, followed by the introduction of the benzylidene group and the ethylanilino group. Common reagents used in these reactions include ethyl chloroformate, 4-ethylaniline, and 4-methylbenzyl bromide. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethylanilino)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce nitro or halogen groups into the aromatic rings.
Scientific Research Applications
Ethyl 2-(4-ethylanilino)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-ethylanilino)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Ethyl 2-(4-ethylanilino)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with similar compounds such as:
- Ethyl 5-[2-(benzyloxy)benzylidene]-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- Ethyl 6-methyl-2-{[((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
These compounds share structural similarities but differ in specific functional groups or substituents, which can affect their chemical reactivity and biological activity
Properties
Molecular Formula |
C30H29NO4S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
ethyl (5Z)-2-(4-ethylphenyl)imino-4-hydroxy-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H29NO4S/c1-4-21-10-14-24(15-11-21)31-29-27(30(33)34-5-2)28(32)26(36-29)18-22-12-16-25(17-13-22)35-19-23-8-6-20(3)7-9-23/h6-18,32H,4-5,19H2,1-3H3/b26-18-,31-29? |
InChI Key |
GJEOATKXUNQQBH-MPXGMWJOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)/S2)O)C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)C)S2)O)C(=O)OCC |
Origin of Product |
United States |
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